Ergosterol peroxide

Übersicht

Beschreibung

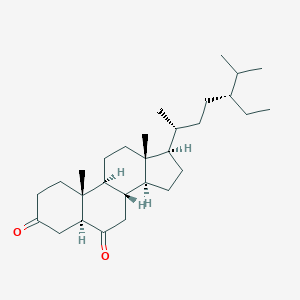

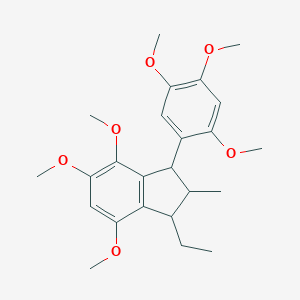

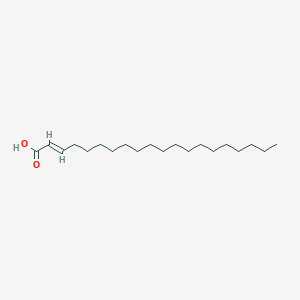

Ergosterol peroxide (5α,8α-epidioxy-22 E -ergosta-6,22-dien-3β-ol) is a steroid derivative. It has been isolated from a variety of fungi, yeast, lichens, and sponges, and has been reported to exhibit immunosuppressive, anti-inflammatory, antiviral, trypanocidal, and antitumor activities in vitro .

Synthesis Analysis

Ergosterol peroxide can be synthesized efficiently for in vitro anticancer evaluation, live cell studies, and proteomic profiling . The synthesis of ergosterol peroxide involves esterification reactions of ergosterol peroxide with the corresponding carboxylic acid, acyl chloride, or anhydride .Molecular Structure Analysis

Ergosterol peroxide has a molecular formula of C28H44O3. Its structure includes a steroid core and an endoperoxide bridge .Chemical Reactions Analysis

Ergosterol peroxide has been reported to have variable potency across cancer cell lines, which is attributed to modest aqueous solubility (<50 µM), limiting its bioavailability to the cell . The synthesis of ergosterol peroxide analogues involves SN2-type reactions .Physical And Chemical Properties Analysis

Ergosterol peroxide has a molar mass of 428.647 g/mol. It has a density of 1.08g/cm3 and a boiling point of 499.7 °C (931.5 °F; 772.8 K) at 760mmHg .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Ergosterol peroxide has been shown to have significant anticancer activity. It has been used in the synthesis of conjugates as mitochondria targeting probes for enhanced anticancer activity . The cytotoxicity of these synthesized conjugates against human cancer cells (HepG2, SK-Hep1, and MCF-7) was evaluated, and the results showed significantly enhanced cytotoxicity over ergosterol peroxide .

Cellular Localization Studies

Ergosterol peroxide has been used in cellular localization studies. Chemical probes of ergosterol peroxide have been developed for in vitro anticancer evaluation, live cell studies, and proteomic profiling . These studies have revealed that ergosterol peroxide is distributed across the cytosol with significant accumulation in the endoplasmic reticulum (ER) .

Anti-inflammatory and Immunosuppressive Effects

Ergosterol peroxide has been reported to have anti-inflammatory and immunosuppressive effects . This makes it a potential candidate for the treatment of diseases where inflammation and immune response play a significant role.

Anti-mycobacterial Activity

Ergosterol peroxide has shown anti-mycobacterial activity . This suggests its potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Neuroprotective Effects

Ergosterol peroxide has been found to exert neuroprotective effects by attenuating LPS-activated NO production in BV2 microglial cells . This suggests its potential use in the treatment of neurodegenerative diseases.

Cellular Permeability

Ergosterol peroxide exhibits good cellular permeability, as demonstrated in the Caco-2 cell model permeability assay . This property is crucial for the effectiveness of a compound in a biological system, as it determines the compound’s ability to reach its target site within the cell.

Wirkmechanismus

Ergosterol peroxide, also known as Ergosterol-5,8-peroxide, is a bioactive compound found in various fungi and medicinal mushrooms. This compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment .

Target of Action

Ergosterol peroxide has been shown to interact with several cellular targets. One of the primary targets is the Nuclear Factor kappa B (NF-ĸB) and Signal Transducer and Activator of Transcription 3 (STAT3) inflammatory pathways . It has also been suggested that ergosterol peroxide may target the primary protease of COVID-19, Mpro .

Mode of Action

Ergosterol peroxide interacts with its targets, leading to various cellular changes. For instance, it has been shown to inhibit both NF-ĸB and STAT3 activity in cancer cells . This inhibition can lead to a decrease in cell proliferation, migration, and invasion, as well as an increase in apoptosis .

Biochemical Pathways

The biosynthesis of ergosterol peroxide involves three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification .

Pharmacokinetics

The pharmacokinetic characteristics of ergosterol peroxide were determined using a rat model . .

Result of Action

Ergosterol peroxide has been shown to have significant anti-proliferative effects on cancer cells . It can inhibit cell growth, colonization, migration, and invasion, arrest the cell cycle, attenuate β-catenin pathways, and trigger apoptosis .

Action Environment

The action of ergosterol peroxide can be influenced by various environmental factors. For instance, ergosterol biosynthesis is both regulated by environmental factors and biosynthesis regulated genes . Therefore, the engineering of metabolic pathways and optimization of culture conditions are the two main methods to increase ergosterol productivity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOZCESVZIRHCJ-KGHQQZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021533 | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergosterol peroxide | |

CAS RN |

2061-64-5 | |

| Record name | Ergosterol peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosterol peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOSTEROL ENDOPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG9TN81TGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ergosterol peroxide induces cancer cell death by activating Foxo3-mediated cell death signaling. It achieves this by inhibiting the activity of pAKT and c-Myc, both of which negatively regulate Foxo3. This leads to the upregulation of pro-apoptotic proteins Puma and Bax, ultimately triggering apoptosis. []

A: Ergosterol peroxide inhibits lipid accumulation and differentiation in 3T3-L1 adipocytes. It suppresses the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). Moreover, it downregulates the expression of lipogenic enzymes such as fatty acid synthase (FAS), fatty acid translocase (FAT), and acetyl-coenzyme A carboxylase (ACC). []

A: Yes, ergosterol peroxide demonstrates strong trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. It disrupts the parasite membrane, leading to cell death. [, ] Studies suggest that ergosterol peroxide exposure triggers a free-radical reaction in T. cruzi, contributing to its cytotoxic effects. []

A: The molecular formula of ergosterol peroxide is C28H44O3, and its molecular weight is 428.64 g/mol. []

A: Ergosterol peroxide exhibits characteristic spectroscopic features in NMR, IR, and mass spectrometry. In 1H-NMR, the presence of signals for the epidioxide bridge protons and olefinic protons are diagnostic. 13C-NMR, DEPT, and 2D-NMR techniques further aid in structural confirmation. [, , , , ]

ANone: Currently, limited research focuses on the material compatibility and stability of ergosterol peroxide under diverse environmental conditions. Further investigations are necessary to determine its stability in different solvents, temperatures, and exposure to light and air, which will inform its potential applications.

ANone: Current research primarily focuses on the biological activities of ergosterol peroxide. There is limited information regarding its catalytic properties. Further exploration is needed to ascertain its potential in catalysis.

A: Yes, molecular docking studies have been conducted to investigate the binding affinity of ergosterol peroxide with specific targets. For instance, ergosterol peroxide demonstrated significant binding affinity to the progesterone receptor, suggesting its potential as an anticancer agent in breast cancer. []

A: Introducing specific modifications to the ergosterol peroxide scaffold significantly impacts its biological activity. For instance, attaching a triphenylphosphonium cation (TPP+) moiety to ergosterol peroxide enhanced its mitochondrial targeting and, consequently, its anticancer activity. [] Similarly, conjugating ergosterol peroxide with coumarin fluorophores also improved its mitochondrial targeting and anticancer efficacy. []

A: Ergosterol peroxide, like many natural products, suffers from poor aqueous solubility, limiting its bioavailability and clinical applications. To address this, researchers are exploring various formulation strategies. One approach involves encapsulating ergosterol peroxide within nanocarriers like Metal-Organic Frameworks (MOFs). This has demonstrated enhanced solubility, stability, and trypanocidal activity against Trypanosoma cruzi at significantly lower concentrations compared to free ergosterol peroxide. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.